molecular formula C15H10BrCl2N B14355403 3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole CAS No. 90279-56-4

3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole

Cat. No.: B14355403
CAS No.: 90279-56-4
M. Wt: 355.1 g/mol
InChI Key: SIBDVVFTZDKWQQ-UHFFFAOYSA-N
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Description

3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole is an organohalogen compound that features a bromine atom and a dichlorocyclopropyl group attached to a carbazole core. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole typically involves the bromination of 9-(2,2-dichlorocyclopropyl)-9H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 9-(2,2-dichlorocyclopropyl)-9H-carbazole.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: 9-(2,2-dichlorocyclopropyl)-9H-carbazole derivatives with various functional groups.

    Oxidation: Carbazole-3,6-dione derivatives.

    Reduction: 9-(2,2-dichlorocyclopropyl)-9H-carbazole.

Scientific Research Applications

3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole has several applications in scientific research:

    Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active carbazole derivatives with anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: Utilized in the development of novel polymers and materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole depends on its application. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes. In pharmaceuticals, its biological activity is often related to its ability to intercalate with DNA or inhibit specific enzymes, though detailed pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    9-(2,2-Dichlorocyclopropyl)-9H-carbazole: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Bromo-9H-carbazole: Lacks the dichlorocyclopropyl group, affecting its electronic properties and reactivity.

    9-(2,2-Dichlorocyclopropyl)-3,6-dibromo-9H-carbazole: Contains additional bromine atoms, increasing its reactivity and potential for further functionalization.

Uniqueness

3-Bromo-9-(2,2-dichlorocyclopropyl)-9H-carbazole is unique due to the presence of both a bromine atom and a dichlorocyclopropyl group, which confer distinct electronic properties and reactivity patterns. This makes it a versatile intermediate for various chemical transformations and applications in multiple fields.

Properties

CAS No.

90279-56-4

Molecular Formula

C15H10BrCl2N

Molecular Weight

355.1 g/mol

IUPAC Name

3-bromo-9-(2,2-dichlorocyclopropyl)carbazole

InChI

InChI=1S/C15H10BrCl2N/c16-9-5-6-13-11(7-9)10-3-1-2-4-12(10)19(13)14-8-15(14,17)18/h1-7,14H,8H2

InChI Key

SIBDVVFTZDKWQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42

Origin of Product

United States

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